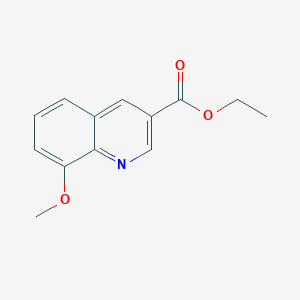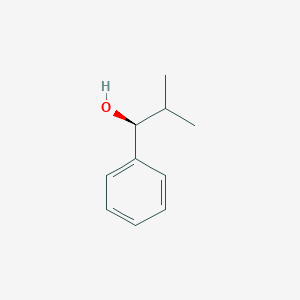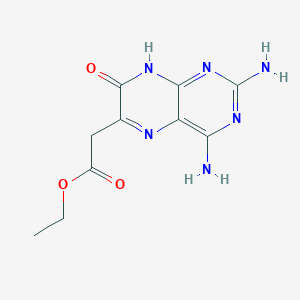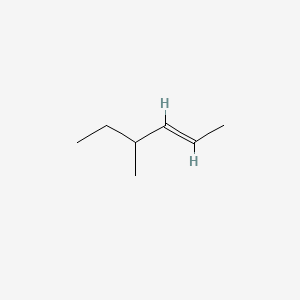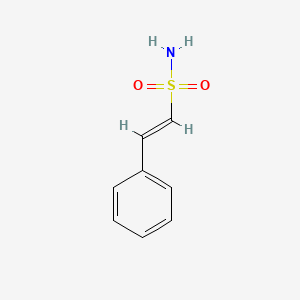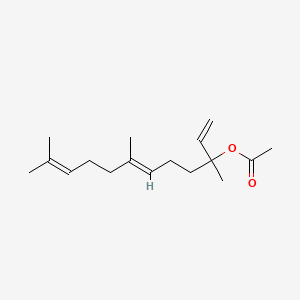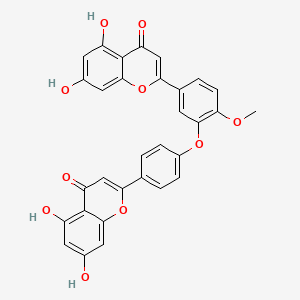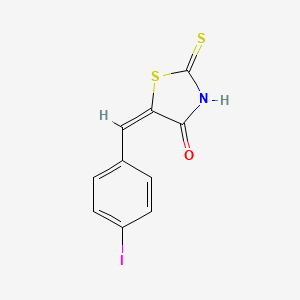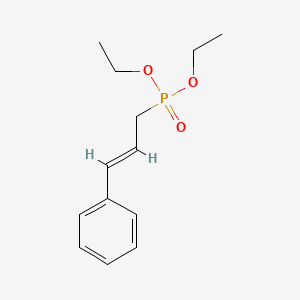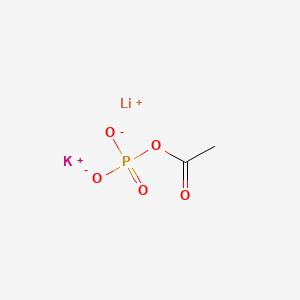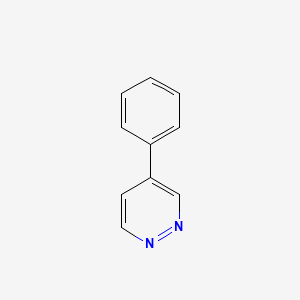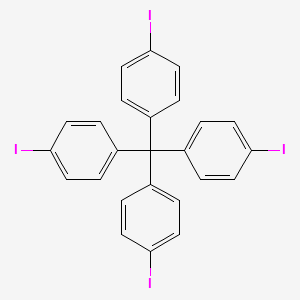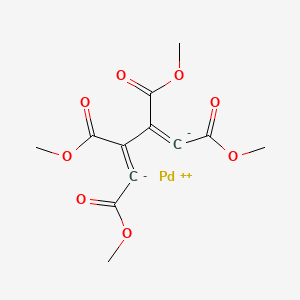
palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide
Descripción general
Descripción
Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide, commonly known as Pd(TCNE), is a highly reactive organic compound used in various scientific research applications. This compound is synthesized by the reaction of palladium acetate with tetracyanoethylene (TCNE) in the presence of a base. Pd(TCNE) has been extensively studied due to its unique electronic and magnetic properties, making it a promising candidate for various technological applications.
Mecanismo De Acción
The mechanism of action of Pd(TCNE) is not well understood. However, it is believed that the compound acts as a Lewis acid, accepting an electron pair from the substrate to form a complex. This complex then undergoes various reactions, such as oxidative addition, transmetallation, and reductive elimination, to yield the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Pd(TCNE). However, it is known that the compound is highly reactive and sensitive to air and moisture, and can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pd(TCNE) has several advantages as a catalyst in organic reactions. It is highly reactive and can catalyze a wide range of reactions. It is also stable under mild reaction conditions and can be easily recovered and reused. However, the compound is sensitive to air and moisture, and requires careful handling and storage. It is also relatively expensive compared to other catalysts.
Direcciones Futuras
There are several future directions for the use of Pd(TCNE) in scientific research. One potential application is in the development of new materials for electronic and magnetic devices. Pd(TCNE) can also be used as a catalyst in various organic reactions, and its use in new reactions and reaction conditions can be explored. Additionally, the synthesis and characterization of new Pd(TCNE) derivatives can be investigated to further understand the electronic and magnetic properties of the compound.
Aplicaciones Científicas De Investigación
Pd(TCNE) has been extensively studied due to its unique electronic and magnetic properties. It has been used as a building block for the synthesis of various organic materials, such as conducting polymers, molecular magnets, and metal-organic frameworks. Pd(TCNE) has also been used as a catalyst in various organic reactions, such as Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Heck reaction.
Propiedades
IUPAC Name |
palladium(2+);tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O8.Pd/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2;/h1-4H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMRCCAUWPUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]=C(C(=[C-]C(=O)OC)C(=O)OC)C(=O)OC.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O8Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392585 | |
| Record name | Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide | |
CAS RN |
35279-80-2 | |
| Record name | Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



